molecular formula C₁₆H₂₈D₃N₂O₈P B1150907 CID 57369370

CID 57369370

Cat. No.: B1150907
M. Wt: 413.42
Attention: For research use only. Not for human or veterinary use.
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Description

CID 57369370 is a deuterated form of Oseltamivir Phosphate, an antiviral medication commonly known by its trade name, Tamiflu. Oseltamivir Phosphate is used to treat and prevent influenza A and B, which are types of the Orthomyxoviridae virus family . The deuterated form, this compound, contains deuterium atoms, which can enhance the stability and metabolic properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oseltamivir Phosphate typically involves a multi-step process starting from (-)-shikimic acid. A ten-step scheme has been studied, which includes key steps such as acetylation, reduction, and cyclization . The main parameters of the synthesis were determined, and optimal conditions for the preparation of intermediate compounds were selected. The total yield of Oseltamivir Phosphate calculated based on (-)-shikimic acid was 27% .

Industrial Production Methods

Industrial production of Oseltamivir Phosphate involves similar synthetic routes but on a larger scale. The process includes the use of organic solvents and reagents such as methanol, ethanol, acetonitrile, and dichloromethane . The production process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 57369370 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid for deprotection, acetyl chloride for acetylation, and sodium borohydride for reduction . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to obtain the final this compound compound .

Scientific Research Applications

CID 57369370 has several scientific research applications, including:

Comparison with Similar Compounds

CID 57369370 can be compared with other antiviral neuraminidase inhibitors such as:

This compound is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and reduce the rate of degradation compared to its non-deuterated counterpart .

Properties

Molecular Formula

C₁₆H₂₈D₃N₂O₈P

Molecular Weight

413.42

Synonyms

(3R,4R,5S)-4-(Acetylamino-d3)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester Phosphate;  Oseltamir-d3 Phosphate;  Ro 64-0796/002-d3;  Tamiflu-d3; _x000B_

Origin of Product

United States

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